Cas no 1096703-33-1 (Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate)

Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate 化学的及び物理的性質
名前と識別子
-
- 2-(4-CHLORO-3-FLUOROPHENOXY)-ACETIC ACID, ETHYL ESTER
- Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate
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- MDL: MFCD18911469
- インチ: 1S/C10H10ClFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
- InChIKey: SASZOIGUNZVRTQ-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)COC1=CC=C(Cl)C(F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD588609-1g |
Ethyl 2-(4-chloro-3-fluorophenoxy)acetate |
1096703-33-1 | 97% | 1g |
¥532.0 | 2023-04-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD588609-5g |
Ethyl 2-(4-chloro-3-fluorophenoxy)acetate |
1096703-33-1 | 97% | 5g |
¥2121.0 | 2023-04-06 | |
Fluorochem | 399711-25g |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate |
1096703-33-1 | 97.0% | 25g |
£1263.00 | 2023-04-25 | |
Oakwood | 098781-1g |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate |
1096703-33-1 | 94% | 1g |
$80.00 | 2023-09-17 | |
Fluorochem | 399711-250mg |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate |
1096703-33-1 | 97.0% | 250mg |
£51.00 | 2023-04-25 | |
1PlusChem | 1P01FBM3-1g |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate |
1096703-33-1 | 94% | 1g |
$110.00 | 2023-12-26 | |
1PlusChem | 1P01FBM3-250mg |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate |
1096703-33-1 | 94% | 250mg |
$68.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435292-1g |
Ethyl 2-(4-chloro-3-fluorophenoxy)acetate |
1096703-33-1 | 97% | 1g |
¥798.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1259907-5g |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate |
1096703-33-1 | 94% | 5g |
$620 | 2025-02-20 | |
eNovation Chemicals LLC | Y1259907-25g |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate |
1096703-33-1 | 94% | 25g |
$1760 | 2025-02-20 |
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetateに関する追加情報
Research Brief on Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate (CAS: 1096703-33-1) in Chemical and Biomedical Applications
Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate (CAS: 1096703-33-1) is a synthetic intermediate of growing interest in the chemical and biomedical fields due to its versatile applications in pharmaceutical synthesis and agrochemical development. Recent studies have highlighted its role as a key building block for the preparation of biologically active compounds, particularly in the development of novel herbicides and potential therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate as a precursor in the synthesis of fluorinated phenoxyacetic acid derivatives, which demonstrated promising herbicidal activity against resistant weed species. The research team employed a novel catalytic system to enhance the yield and purity of the target compound, achieving a 92% yield under optimized conditions. This advancement addresses previous challenges in large-scale production while maintaining cost-effectiveness.
In pharmaceutical applications, researchers at the University of Tokyo (2024) investigated the compound's potential as a scaffold for developing COX-2 inhibitors. Molecular docking studies revealed that derivatives of Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate exhibit strong binding affinity to the COX-2 active site, with selectivity ratios exceeding 100:1 compared to COX-1. These findings suggest potential for developing new generation anti-inflammatory drugs with reduced gastrointestinal side effects.
The metabolic stability of this compound has been a focus of recent pharmacokinetic studies. A 2024 paper in Xenobiotica reported that Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate shows favorable metabolic profiles in human liver microsome assays, with a half-life of 3.2 hours and low CYP450 inhibition potential. These characteristics make it an attractive candidate for further drug development, particularly for compounds requiring sustained systemic exposure.
Emerging research has also explored the environmental impact of this compound. A comprehensive ecotoxicology study (2023) demonstrated that while Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate shows moderate persistence in soil (DT50 = 28 days), its breakdown products exhibit significantly lower toxicity to aquatic organisms compared to similar phenoxy herbicides. This environmental profile may position it as a more sustainable alternative in agricultural applications.
Looking forward, several research groups are investigating the chiral resolution of Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate to explore potential stereoselective biological activities. Preliminary results suggest that the (R)-enantiomer may demonstrate enhanced herbicidal activity while the (S)-enantiomer shows greater potential in pharmaceutical applications. This differentiation could lead to more targeted and efficient use of the compound in various industries.
The compound's safety profile continues to be evaluated through ongoing toxicological studies. Recent 28-day repeated dose toxicity studies in rodents (2024) have established a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day, supporting its potential for commercial development. However, researchers emphasize the need for further genotoxicity assessments before large-scale agricultural or pharmaceutical applications.
In conclusion, Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate (1096703-33-1) represents a versatile chemical entity with expanding applications in both agricultural and pharmaceutical sectors. The convergence of improved synthetic methods, detailed pharmacological characterization, and environmental assessments positions this compound as a promising candidate for future development. Continued research into its structure-activity relationships and potential therapeutic applications is warranted to fully realize its commercial and medical potential.
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